molecular formula C17H23Cl6N3O2S B1248105 Dysidenin

Dysidenin

Cat. No.: B1248105
M. Wt: 546.2 g/mol
InChI Key: BFVRAKVNXYQMID-BJDJZHNGSA-N
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Description

Dysidenin is an alkaloid toxin derived from the marine sponge Lamellodysidea herbacea. It has been identified as lethal to certain fish species and other marine organisms. The toxic mechanism of this compound is linked to its ability to inhibit iodide transport in thyroid cells, which is a crucial process for thyroid hormone synthesis and subsequent metabolic regulation in organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dysidenin involves the formal condensation of the carboxy group of (4S)-5,5,5-trichloro-N-methyl-N-[(3S)-4,4,4-trichloro-3-methylbutanoyl]-L-leucine with the amino group of (1S)-1-(1,3-thiazol-2-yl)ethanamine . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the correct stereochemistry of the product.

Industrial Production Methods

Most of the this compound used in research is extracted from marine sponges rather than synthesized industrially .

Chemical Reactions Analysis

Types of Reactions

Dysidenin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can occur at the chlorine atoms or other reactive sites on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while reduction can yield dechlorinated products .

Scientific Research Applications

Dysidenin has several scientific research applications:

Mechanism of Action

The toxic mechanism of dysidenin is linked to its ability to inhibit iodide transport in thyroid cells. This inhibition disrupts thyroid hormone synthesis, leading to metabolic dysregulation. The molecular targets involved include the sodium-iodide symporter, which is crucial for iodide uptake in thyroid cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dysidenin is unique due to its specific inhibition of iodide transport in thyroid cells, a property not commonly found in other marine-derived compounds. This makes it particularly valuable for studying thyroid function and potential therapeutic applications .

Properties

Molecular Formula

C17H23Cl6N3O2S

Molecular Weight

546.2 g/mol

IUPAC Name

(2S,4S)-5,5,5-trichloro-4-methyl-2-[methyl-[(3S)-4,4,4-trichloro-3-methylbutanoyl]amino]-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]pentanamide

InChI

InChI=1S/C17H23Cl6N3O2S/c1-9(16(18,19)20)7-12(14(28)25-11(3)15-24-5-6-29-15)26(4)13(27)8-10(2)17(21,22)23/h5-6,9-12H,7-8H2,1-4H3,(H,25,28)/t9-,10-,11-,12-/m0/s1

InChI Key

BFVRAKVNXYQMID-BJDJZHNGSA-N

Isomeric SMILES

C[C@@H](C[C@@H](C(=O)N[C@@H](C)C1=NC=CS1)N(C)C(=O)C[C@H](C)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl

Canonical SMILES

CC(CC(C(=O)NC(C)C1=NC=CS1)N(C)C(=O)CC(C)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl

Synonyms

dysidenin
dysidenine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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